ADB-FUBIATA acts as a potent and selective agonist of the cannabinoid receptor 1 (CB1) []. It demonstrates an EC50 of 635 nM and an efficacy of 141% relative to the reference compound CP55,940 in CB1 activation assays []. Notably, ADB-FUBIATA displays almost no activity at cannabinoid receptor 2 (CB2), indicating a clear CB1 selectivity [].
ADB-FUBIATA's primary application in scientific research lies in understanding the structure-activity relationships of SCRAs and their interactions with cannabinoid receptors []. Its emergence after the implementation of stricter regulations in China highlights the ongoing development of novel SCRAs designed to circumvent legal restrictions []. The identification and characterization of ADB-FUBIATA are crucial for forensic analysis and drug monitoring efforts [].
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0